4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone
Description
4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone is a synthetic compound featuring a piperazine moiety linked via a carbonyl bridge to a substituted isoquinolinone core. The 4-methoxyphenyl group on the piperazine ring and the 2-methyl substitution on the isoquinolinone distinguish it structurally.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-23-15-20(18-5-3-4-6-19(18)21(23)26)22(27)25-13-11-24(12-14-25)16-7-9-17(28-2)10-8-16/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTJWZNORUOXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase, which is crucial in the breakdown of acetylcholine, a neurotransmitter . This inhibition can increase acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include:
Key Observations:
- Core Structure: The target compound’s isoquinolinone core differs from quinolinone () or quinolinecarboxylic acid () analogs, which may influence solubility and steric interactions.
- Piperazine Substituents: The 4-methoxyphenyl group (electron-donating) contrasts with the 4-fluorophenyl (electron-withdrawing, ) and 4-methyl (simpler alkyl group, ) variants. These substituents modulate electronic properties and receptor binding .
- Carbonyl Linker: Present in all analogs, this group likely serves as a hydrogen-bond acceptor, critical for target engagement .
Pharmacological Implications (Hypothetical)
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group may enhance metabolic stability compared to the 4-fluorophenyl analog (), which could be more resistant to oxidative degradation.
- Core Flexibility: The isoquinolinone’s fused ring system (vs.
- Piperazine Substitution: Bulkier groups (e.g., 4-methoxyphenyl) could hinder off-target interactions compared to smaller substituents (e.g., 4-methyl), as seen in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
